molecular formula C15H9NO3 B1655456 1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one CAS No. 3672-66-0

1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B1655456
CAS No.: 3672-66-0
M. Wt: 251.24 g/mol
InChI Key: YBONEMWOTSDHME-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one is an organic compound with the molecular formula C15H9NO3 It is a derivative of propynone, characterized by the presence of a nitrophenyl and a phenyl group attached to the propynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one typically involves the reaction of 4-nitrobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(4-aminophenyl)-3-phenyl-2-propyn-1-one.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in Michael addition reactions, where it acts as an electrophile and reacts with nucleophiles such as amines or thiols. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one is unique due to the presence of both nitrophenyl and phenyl groups attached to the propynone backbone. This combination of functional groups imparts distinct chemical properties, making it valuable for various synthetic and research applications.

Properties

CAS No.

3672-66-0

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C15H9NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-5,7-10H

InChI Key

YBONEMWOTSDHME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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